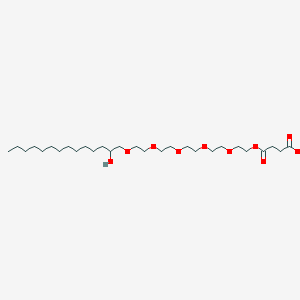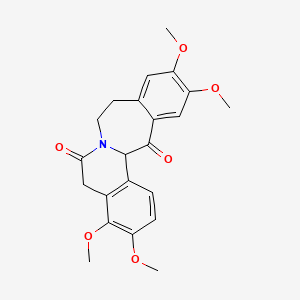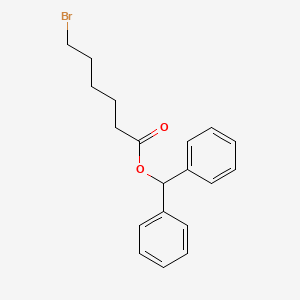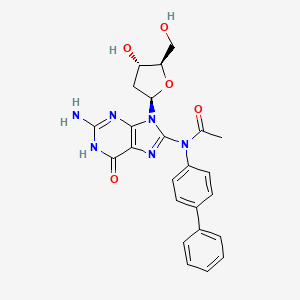
Guanosine, 8-(acetyl(1,1'-biphenyl)-4-ylamino)-2'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- is a synthetic compound that combines the structural features of guanosine and biphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The resulting biphenyl compound is then acetylated and subsequently coupled with a guanosine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl moiety can yield biphenyl quinones, while reduction of nitro groups can produce biphenyl amines.
Scientific Research Applications
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- involves its interaction with molecular targets such as enzymes and nucleic acids. The biphenyl moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Guanosine derivatives: Other guanosine derivatives with different substituents on the guanine base.
Biphenyl compounds: Compounds with similar biphenyl structures but different functional groups.
Uniqueness
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- is unique due to its combination of guanosine and biphenyl structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
91024-87-2 |
|---|---|
Molecular Formula |
C24H24N6O5 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C24H24N6O5/c1-13(32)29(16-9-7-15(8-10-16)14-5-3-2-4-6-14)24-26-20-21(27-23(25)28-22(20)34)30(24)19-11-17(33)18(12-31)35-19/h2-10,17-19,31,33H,11-12H2,1H3,(H3,25,27,28,34)/t17-,18+,19+/m0/s1 |
InChI Key |
WATHXMDHESQEHM-IPMKNSEASA-N |
Isomeric SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


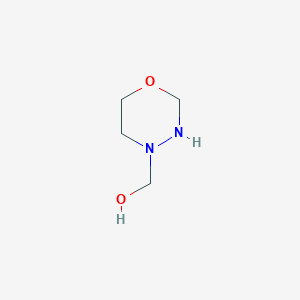
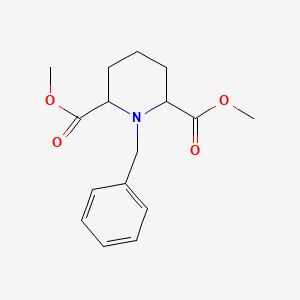
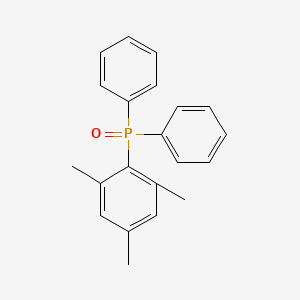
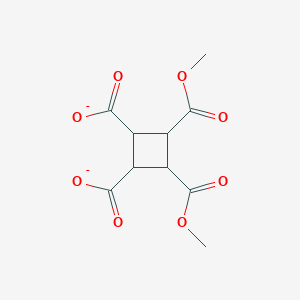
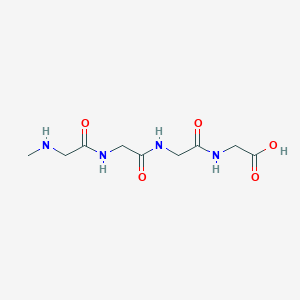

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
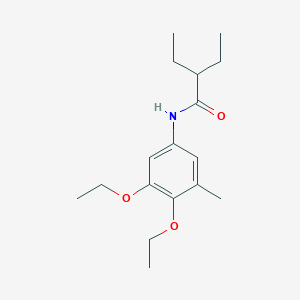
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
